2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a tetrahydroquinoline sulfonyl group, a phenoxy group, and a pyrrolidinyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline derivative. This can be achieved through the hydrogenation of quinaldine . The sulfonylation of the tetrahydroquinoline derivative is then carried out using sulfonyl chloride reagents under basic conditions. The phenoxy group is introduced via a nucleophilic substitution reaction, and the final step involves the formation of the pyrrolidinyl ethanone moiety through a condensation reaction with pyrrolidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline moiety would yield quinoline derivatives, while reduction of the sulfonyl group would produce sulfide derivatives.
Scientific Research Applications
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tetrahydroquinoline and pyrrolidinyl ethanone moieties can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[2-METHYL-4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the presence of the sulfonyl group attached to the tetrahydroquinoline moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylphenoxy]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C22H26N2O4S/c1-17-15-19(10-11-21(17)28-16-22(25)23-12-4-5-13-23)29(26,27)24-14-6-8-18-7-2-3-9-20(18)24/h2-3,7,9-11,15H,4-6,8,12-14,16H2,1H3 |
InChI Key |
AOLCBNVUBJAPBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OCC(=O)N4CCCC4 |
Origin of Product |
United States |
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